4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl--D-galactopyranoside

Beschreibung

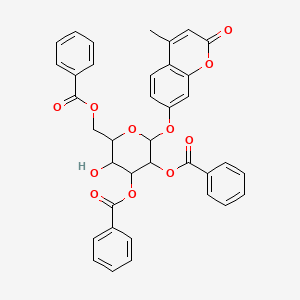

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside (CAS: 849207-61-0) is a fluorogenic substrate widely used in enzymatic assays to study β-galactosidase activity. Its structure comprises a β-D-galactopyranoside core with benzoyl protective groups at the 2, 3, and 6 positions and a 4-methylumbelliferyl (4-MU) aglycone. Upon enzymatic hydrolysis, the 4-MU fluorophore is released, enabling sensitive fluorescence-based detection . This compound is synthesized via glycosylation of 4-methylumbelliferone with a benzoylated galactose intermediate, achieving a total yield of 32.9% under mild, eco-friendly conditions . Its purity (>95% HPLC) and stability make it a preferred substrate in microbiology and biochemistry .

Eigenschaften

Molekularformel |

C37H30O11 |

|---|---|

Molekulargewicht |

650.6 g/mol |

IUPAC-Name |

[4,5-dibenzoyloxy-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C37H30O11/c1-22-19-30(38)45-28-20-26(17-18-27(22)28)44-37-33(48-36(42)25-15-9-4-10-16-25)32(47-35(41)24-13-7-3-8-14-24)31(39)29(46-37)21-43-34(40)23-11-5-2-6-12-23/h2-20,29,31-33,37,39H,21H2,1H3 |

InChI-Schlüssel |

HXIAWNZLIFDIBM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4-Methylumbelliferyl-2,3,6-Tri-O-benzoyl-β-D-galactopyranosid wird hauptsächlich einer enzymatischen Hydrolyse unterzogen, wenn es β-Galactosidase ausgesetzt ist. Diese Reaktion spaltet die glykosidische Bindung und setzt 4-Methylumbelliferon frei.

Häufige Reagenzien und Bedingungen

Reagenzien: β-Galactosidase-Enzym, Benzoylchlorid

Bedingungen: Wässrige Pufferlösungen, kontrollierter pH-Wert und Temperatur

Analyse Chemischer Reaktionen

Types of Reactions

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl–D-galactopyranoside primarily undergoes enzymatic hydrolysis when exposed to β-galactosidase. This reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone.

Common Reagents and Conditions

Reagents: β-galactosidase enzyme, benzoyl chloride

Conditions: Aqueous buffer solutions, controlled pH and temperature

Major Products

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Die Verbindung wirkt als Substrat für β-Galactosidase. Das Enzym spaltet die glykosidische Bindung und setzt 4-Methylumbelliferon frei. Diese Reaktion ist hochspezifisch und kann verwendet werden, um die Aktivität von β-Galactosidase in verschiedenen Proben zu messen. Das fluoreszierende Produkt ermöglicht eine einfache Detektion und Quantifizierung.

Wirkmechanismus

The compound acts as a substrate for β-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone. This reaction is highly specific and can be used to measure the activity of β-galactosidase in various samples. The fluorescent product allows for easy detection and quantification.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Analogues

Key Differentiators

Protective Group Impact

- Benzoyl vs. Acetyl Groups: The benzoyl groups in the target compound enhance hydrophobicity, necessitating solvent systems like n-hexane/ethyl acetate/1-butanol/methanol/water (0:3:2:0:5) for chromatographic separation . In contrast, acetylated analogues (e.g., 4-Methylphenyl tetra-O-acetyl-thiogalactopyranoside) exhibit lower molecular weights and better solubility in chlorinated solvents .

- Silyl Protection: Methyl 2,3,6-Tri-O-benzoyl-4-O-TBS-β-D-galactopyranoside incorporates a tert-butyldimethylsilyl (TBS) group at position 4, improving stability during glycosylation reactions but requiring HF or fluoride-based deprotection .

Enzymatic Specificity

- The target compound’s β-D-galactopyranoside configuration ensures specificity toward β-galactosidases, whereas 4-MU-β-D-glucopyranoside is hydrolyzed by β-glucosidases .

- The fucose-containing derivative () allows dual analysis of α-fucosidase and β-galactosidase activities due to its branched structure .

Performance in Analytical Techniques

- Counter-Current Chromatography (CCC): The target compound’s hydrophobicity mandates borate-containing solvent systems for effective separation, unlike acetylated or non-benzoylated derivatives .

- Enzymatic Assays : The 4-MU fluorophore’s release rate depends on the leaving group’s pKa. For example, 4-MU-phosphate (pKa 7.8) exhibits slower hydrolysis than fluorinated analogues (e.g., DIFMUP, pKa 4.7) .

Biologische Aktivität

4-Methylumbelliferyl 2,3,6-Tri-O-benzoyl-β-D-galactopyranoside (4-MU-Gal) is a synthetic glycoside derivative of 4-methylumbelliferone (4-MU), which has garnered attention for its biological activities, particularly in the fields of biochemistry and pharmacology. This compound is primarily utilized as a substrate in enzymatic assays and has implications in various biological processes, including cell signaling and metabolic pathways.

- Molecular Formula : C₃₇H₃₀O₁₁

- Molecular Weight : 650.63 g/mol

- CAS Number : 849207-61-0

- Purity : >95% (HPLC)

Enzymatic Applications

4-MU-Gal is often employed in assays to study β-galactosidase activity. Upon hydrolysis by this enzyme, 4-MU-Gal releases 4-methylumbelliferone, which fluoresces, allowing for quantification of enzyme activity. The fluorescence intensity correlates with the concentration of the enzyme present, making it a valuable tool in both research and clinical diagnostics.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of 4-MU exhibit anti-inflammatory properties. For instance, research has shown that 4-MU can inhibit hyaluronan biosynthesis, which is significant in conditions like osteoarthritis where excessive hyaluronan contributes to inflammation and joint degradation. This inhibition occurs independently of direct effects on chondrocyte activation, suggesting that 4-MU may modulate inflammatory pathways through alternative mechanisms .

Antitumor Activity

In cancer research, 4-MU has been investigated for its potential antitumor effects. A study demonstrated that when used in conjunction with trametinib—a MEK inhibitor—4-MU exhibited synergistic effects against malignant pleural mesothelioma cells. The combination treatment led to decreased cell viability and downregulation of CD44 expression, a marker associated with tumor aggressiveness . This suggests that 4-MU not only serves as an enzyme substrate but also possesses therapeutic potential in oncology.

Case Studies

- Chondrocyte Studies : A study explored the effects of 4-MU on catabolically activated articular chondrocytes. The findings revealed that while 4-MU inhibited hyaluronan production, it did not activate pro-inflammatory pathways as initially hypothesized. Instead, it selectively blocked gene products associated with inflammation .

- Mesothelioma Treatment : In a preclinical model involving malignant pleural mesothelioma, researchers found that the combination of trametinib and 4-MU significantly reduced tumor growth compared to controls. This was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.